molecular formula C11H11NO2 B12456111 4-Formyl-N-(prop-2-en-1-yl)benzamide CAS No. 180422-59-7

4-Formyl-N-(prop-2-en-1-yl)benzamide

Cat. No.: B12456111
CAS No.: 180422-59-7
M. Wt: 189.21 g/mol
InChI Key: LCUSEGDEEHICCM-UHFFFAOYSA-N
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Description

4-Formyl-N-(prop-2-en-1-yl)benzamide is an organic compound characterized by the presence of a formyl group attached to a benzamide structure, with a prop-2-en-1-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formyl-N-(prop-2-en-1-yl)benzamide typically involves the reaction of 4-formylbenzoic acid with prop-2-en-1-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Formyl-N-(prop-2-en-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: 4-Carboxy-N-(prop-2-en-1-yl)benzamide.

    Reduction: 4-(Hydroxymethyl)-N-(prop-2-en-1-yl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-Formyl-N-(prop-2-en-1-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Formyl-N-(prop-2-en-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. The prop-2-en-1-yl substituent may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    4-Formyl-N-(prop-2-yn-1-yl)benzamide: Similar structure but with a prop-2-yn-1-yl substituent.

    4-Formyl-N-(prop-2-en-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an amide.

    4-Formyl-N-(prop-2-en-1-yl)aniline: Similar structure but with an aniline group instead of a benzamide.

Uniqueness

4-Formyl-N-(prop-2-en-1-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the formyl and prop-2-en-1-yl groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

180422-59-7

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

4-formyl-N-prop-2-enylbenzamide

InChI

InChI=1S/C11H11NO2/c1-2-7-12-11(14)10-5-3-9(8-13)4-6-10/h2-6,8H,1,7H2,(H,12,14)

InChI Key

LCUSEGDEEHICCM-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)C1=CC=C(C=C1)C=O

Origin of Product

United States

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